2-Bromo-4-butanolide
CAS No.: 5061-21-2
VCID: VC0017668
Molecular Formula: C4H5BrO2
Molecular Weight: 164.99 g/mol
* For research use only. Not for human or veterinary use.

Description | 2-Bromo-4-butanolide, also known as α-Bromo-γ-butyrolactone, is a chemical compound with the molecular formula C4H5BrO2. It presents as a clear, colorless to light yellow liquid and is known to be moisture-sensitive and lachrymatory. This compound is significant in chemistry, biology, medicine, and industry due to its diverse applications. This compound can be synthesized through the bromination of γ-butyrolactone, typically involving sulfur as a catalyst and bromine as the brominating agent, maintaining the temperature between 40°C and 110°C under an inert atmosphere. 2-Bromo-4-butanolide is reactive and can undergo substitution, reduction, and oxidation reactions. Substitution reactions involve replacing the bromine atom with nucleophiles like amines or thiols, while reduction reactions can form 4-hydroxybutanolide, and oxidation can lead to 4-bromo-2-butanone. It serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals, and is also used in enzyme inhibition studies, particularly concerning the type Q arylesterase activity of human serum paraoxonase PON1. Similar compounds include γ-Butyrolactone (GBL), which lacks a bromine atom and is less reactive in substitution reactions, 2-Chloro-4-butanolide, which contains a chlorine atom instead of bromine, leading to different reactivity, and 4-Hydroxybutanolide, a reduced form of 2-Bromo-4-butanolide that lacks the bromine atom. The presence of the bromine atom in 2-Bromo-4-butanolide imparts specific reactivity, making it valuable for synthetic and research applications. |
---|---|
CAS No. | 5061-21-2 |
Product Name | 2-Bromo-4-butanolide |
Molecular Formula | C4H5BrO2 |
Molecular Weight | 164.99 g/mol |
IUPAC Name | 3-bromooxolan-2-one |
Standard InChI | InChI=1S/C4H5BrO2/c5-3-1-2-7-4(3)6/h3H,1-2H2 |
Standard InChIKey | LFJJGHGXHXXDFT-UHFFFAOYSA-N |
SMILES | C1COC(=O)C1Br |
Canonical SMILES | C1COC(=O)C1Br |
Synonyms | 3-Bromodihydro-2(3H)-furanone; 2-Bromo-4-hydroxybutyric Acid-γ-lactone; 3-Bromotetrahydrofuran-2-one; NSC 11726; NSC 56959; |
PubChem Compound | 95463 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume